Ethyl 4-ethoxypyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-ethoxypyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethoxypyrimidine-5-carboxylate typically involves the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with ethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethoxy group replaces the chlorine atoms on the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethoxypyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-ethoxypyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxypyrimidine-5-carboxylate involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in inflammatory and neurodegenerative pathways.
Pathways Involved: The compound may inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotection and anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 4-ethoxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 4-ethoxypyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-13-8-7(5-10-6-11-8)9(12)14-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZLBICZSCDKKRFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=NC=C1C(=O)OCC |
Origin of Product |
United States |
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